molecular formula C12H11NO4 B13125923 Methyl6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Methyl6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B13125923
M. Wt: 233.22 g/mol
InChI Key: VZIFEOGNDKQNKE-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy and ester functional groups. The presence of these groups imparts specific chemical properties that make it valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit its activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde
  • 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde

Uniqueness

Methyl 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Compared to similar compounds, it exhibits higher potency as an acetylcholinesterase inhibitor and has broader applications in medicinal chemistry .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

methyl 6-methoxy-2-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C12H11NO4/c1-16-8-3-4-10-7(5-8)6-9(11(14)13-10)12(15)17-2/h3-6H,1-2H3,(H,13,14)

InChI Key

VZIFEOGNDKQNKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C(=C2)C(=O)OC

Origin of Product

United States

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